![molecular formula C12H13NO3 B1422339 3-(7-methoxy-1H-indol-1-yl)propanoic acid CAS No. 1219587-07-1](/img/structure/B1422339.png)
3-(7-methoxy-1H-indol-1-yl)propanoic acid
Overview
Description
3-(7-methoxy-1H-indol-1-yl)propanoic acid is a compound that belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .
Molecular Structure Analysis
The molecular structure of 3-(7-methoxy-1H-indol-1-yl)propanoic acid can be represented by the SMILES notation: COC1=CC=CC2=C1NC=C2CC(C(=O)O)N .Physical And Chemical Properties Analysis
The molecular weight of 3-(7-methoxy-1H-indol-1-yl)propanoic acid is 219.24 .Scientific Research Applications
Antimicrobial Activity
3-(7-methoxy-1H-indol-1-yl)propanoic acid and its derivatives exhibit significant antimicrobial properties. A study explored various Schiff bases derived from this compound, which showed remarkable antibacterial and antifungal activities, including against tuberculosis (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Structural and Crystallographic Studies
The compound's crystal structure has been extensively studied, providing insights into its molecular configuration and intermolecular interactions, which are crucial for understanding its potential in various applications (Dai, Zhong, An, & Zou, 2011).
Synthesis and Chemical Analysis
Research has focused on synthesizing novel derivatives of 3-(7-methoxy-1H-indol-1-yl)propanoic acid for various applications. For instance, a study synthesized and analyzed the crystal structure of related compounds, providing valuable information on their chemical properties (Shang et al., 2011).
Renewable Resources and Environmental Applications
The compound has been used to create diverse derivatives from renewable sources like levulinic acid. These derivatives have potential applications in environmental conservation and sustainable chemistry (Flores et al., 2014).
Corrosion Inhibition
Some derivatives of 3-(7-methoxy-1H-indol-1-yl)propanoic acid have been shown to inhibit corrosion, particularly in acidic environments. This has implications for industrial applications, especially in metal preservation (Vikneshvaran & Velmathi, 2017).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The interaction often involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific targets that the compound interacts with.
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects could potentially include antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
3-(7-methoxyindol-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-10-4-2-3-9-5-7-13(12(9)10)8-6-11(14)15/h2-5,7H,6,8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJDFRRZTPYBHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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